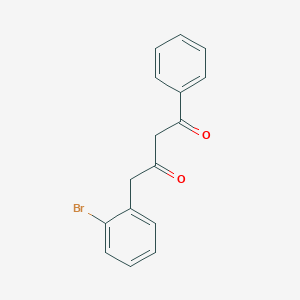
4-(2-Bromophenyl)-1-phenylbutane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Tautomeric Properties and Structural Analysis
- The compound 4-(2-Bromophenyl)-1-phenylbutane-1,3-dione has been studied for its tautomeric properties and structural characteristics. Research indicates that this compound, along with similar β-diketones, shows significant intramolecular hydrogen bonding and tautomeric equilibrium. In particular, studies have focused on the compound's ability to exist in different tautomeric forms depending on solvent polarity and other environmental factors (Mahmudov et al., 2011).
Optical Nonlinear Properties
- The optical nonlinear properties of derivatives of 4-(2-Bromophenyl)-1-phenylbutane-1,3-dione have been explored. Research demonstrates that these compounds exhibit high nonlinear refractive indexes, indicating potential applications in optical limiting technologies. The study provides insights into the thermal origins of nonlinearity in these compounds (Dhumad et al., 2021).
Coordination Chemistry and Complex Formation
- Studies have also focused on the coordination chemistry of 4-(2-Bromophenyl)-1-phenylbutane-1,3-dione derivatives. These compounds are known to form stable complexes with copper(II) ions, exhibiting interesting coordination structures and properties. The research also delves into the protonation and tautomeric behavior of these complexes in various solvent conditions (Kopylovich et al., 2011).
Synthesis and Characterization of Novel Compounds
- Research has been conducted on synthesizing and characterizing novel compounds derived from 4-(2-Bromophenyl)-1-phenylbutane-1,3-dione. These studies have contributed to understanding the structural and electronic properties of such compounds, which could be valuable in various chemical applications (Lloris et al., 1990).
Pharmaceutical Research
- In the field of pharmaceutical research, derivatives of 4-(2-Bromophenyl)-1-phenylbutane-1,3-dione have been investigated for their potential antimicrobial properties. These studies have shown that certain metal complexes of these compounds exhibit moderate to excellent antimicrobial activity, suggesting possible applications in developing new antimicrobial agents (Sampal et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-bromophenyl)-1-phenylbutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c17-15-9-5-4-8-13(15)10-14(18)11-16(19)12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSQTBBUFKOGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenyl)-1-phenylbutane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

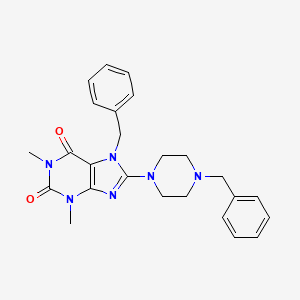
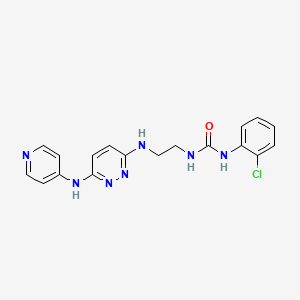

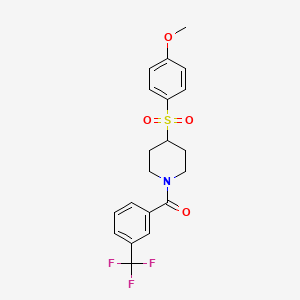
![8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro-](/img/structure/B2801046.png)

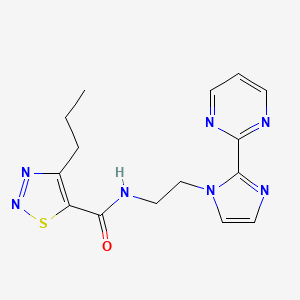


![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2801053.png)
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-isopropylbenzenesulfonamide](/img/structure/B2801055.png)
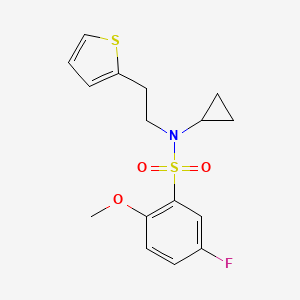
![N'-{(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2801058.png)
